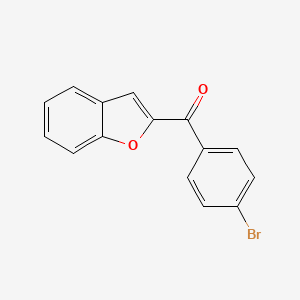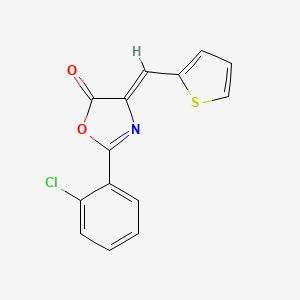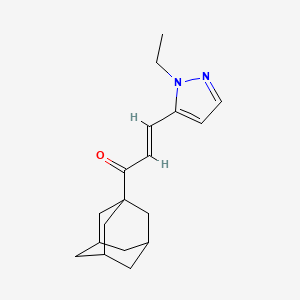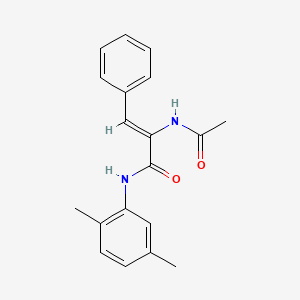![molecular formula C21H28N4O3 B4631890 1-[2-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B4631890.png)
1-[2-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]-2-pyrrolidinone
Overview
Description
Synthesis Analysis
The synthesis of oxadiazole derivatives, including structures similar to the target compound, involves complex reactions utilizing chloromethyl, piperidinomethyl, and pyrrolidinemethyl groups. These processes can lead to the formation of compounds with varied biological activities. Rao et al. (2014) discussed the synthesis involving reactions with pyrrolidine, piperidine, and morpholine to yield oxadiazole derivatives with potential antimicrobial activities (Rao et al., 2014).
Molecular Structure Analysis
The molecular and crystal structures of related compounds have been determined through X-ray diffraction analysis, highlighting the role of hydrogen bonds in molecular packing within crystals. Kuleshova and Khrustalev (2000) demonstrated how hydroxy derivatives of hydropyridine, serving as model compounds, exhibit conformational flexibility and can form extensive hydrogen bond networks, influencing their crystalline structures (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Oxadiazole derivatives, including the core structure of the target compound, are synthesized through reactions that often yield compounds with strong antimicrobial activity. Krolenko et al. (2016) reported the synthesis of oxadiazole derivatives containing piperidine or pyrrolidine rings and their structure-activity relationship in antimicrobial effects (Krolenko, Vlasov, & Zhuravel, 2016).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular associations and the type of hydrogen-bonded associates. The crystalline structure is particularly affected by the conformational flexibility and the ability to form hydrogen bonds, as discussed by Kuleshova and Khrustalev (2000).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and stability under different conditions, are determined by the molecular structure and the presence of functional groups. The antimicrobial activity of oxadiazole derivatives is a key chemical property, with structure-activity studies highlighting the significance of the piperidine or pyrrolidinyl groups in enhancing this activity (Krolenko et al., 2016).
Scientific Research Applications
Synthesis and Biological Activities
Antibacterial Study of N-Substituted Derivatives : Research involving the synthesis of N-substituted derivatives of similar compounds highlighted their moderate to significant antibacterial activities against Gram-negative and Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents (H. Khalid et al., 2016).
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives : Studies on 1,3,4-oxadiazole derivatives containing piperidine or pyrrolidine rings showed strong antimicrobial activity, indicating their potential as leads for new antimicrobial drug discovery (K. Krolenko et al., 2016).
Anti-Cancer Properties : The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines was explored for their anti-cancer activities. This research direction suggests a potential application in cancer research, focusing on the development of new anticancer agents (K. Redda & Madhavi Gangapuram, 2007).
Chemical Synthesis and Characterization
- Novel Synthesis Approaches : Research has been conducted on the synthesis of new chemical entities with structures related to 1,3,4-oxadiazole and piperidine, focusing on novel synthetic routes and characterizations. These studies contribute to the chemical knowledge base, offering insights into synthetic chemistry and the potential for creating new compounds with unique properties (R. Mekheimer et al., 1997).
properties
IUPAC Name |
1-[2-[1-[[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-yl]ethyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c26-21-10-6-13-24(21)14-11-17-7-4-5-12-25(17)15-20-22-19(23-28-20)16-27-18-8-2-1-3-9-18/h1-3,8-9,17H,4-7,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPASGCAPUUPHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCN2CCCC2=O)CC3=NC(=NO3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1-{[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-2-yl)ethyl]pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-(aminocarbonyl)-2-({N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4631811.png)

![5-(difluoromethyl)-3-methyl-1-[(2-phenylcyclopropyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4631838.png)
![3-(4-fluorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4631841.png)
![N-(3-acetylphenyl)-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B4631843.png)

![2-[({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B4631855.png)
![ethyl {2-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B4631856.png)

![4,4-dimethyl-5-(1-naphthoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4631863.png)

![methyl 2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4631879.png)

![4-{[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4631896.png)